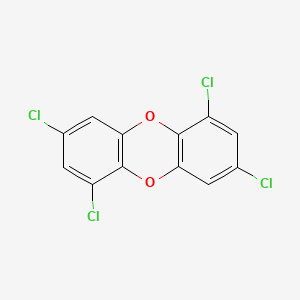

1,3,6,8-Tetrachlorodibenzo-P-dioxin

概述

描述

1,3,6,8-Tetrachlorodibenzo-P-dioxin is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins. It is characterized by the presence of four chlorine atoms attached to the dibenzo-p-dioxin skeleton. This compound is known for its persistence in the environment and potential toxic effects.

准备方法

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. One common synthetic route involves the reaction of dibenzo-p-dioxin with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of precursor compounds in large-scale reactors. The process is carefully controlled to ensure the desired degree of chlorination and to minimize the formation of unwanted by-products. The final product is purified through various techniques, including distillation and recrystallization.

化学反应分析

Types of Reactions

1,3,6,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles such as hydroxide ions and amines can be used to substitute chlorine atoms. Reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives of dibenzo-p-dioxin, depending on the specific reaction conditions and reagents used.

科学研究应用

Environmental Monitoring and Research

1,3,6,8-Tetrachlorodibenzo-P-dioxin serves as a critical subject in environmental studies aimed at understanding the fate and transport of dioxins in various ecosystems. Research has shown that this compound can be released into the environment through processes such as:

- Incineration : During the combustion of municipal and industrial waste.

- Chemical Manufacturing : As a by-product in the production of certain chlorinated organic chemicals.

Studies have investigated its behavior in aquatic environments, revealing that it can accumulate in sediments and affect aquatic life. For instance, a study indicated that after treatment with this compound in outdoor aquatic settings, significant portions were found in sediments over time, highlighting its persistence in the environment .

Toxicological Studies

Toxicological research is another primary application of this compound. This compound is often used as a reference standard in studies assessing the toxicity of dioxins. Key findings include:

- Acute Toxicity : High levels of exposure can lead to severe skin conditions like chloracne and other systemic effects.

- Chronic Effects : Long-term exposure has been linked to various cancers, including soft tissue sarcomas and lymphomas .

The compound is utilized to establish dose-response relationships and assess potential health risks associated with dioxin exposure. A notable case study involved populations exposed to dioxins following industrial accidents (e.g., Seveso incident), where health outcomes were meticulously documented over decades .

Regulatory Frameworks

Research involving this compound also plays a crucial role in shaping regulatory policies concerning environmental health. The findings from various studies contribute to establishing tolerable daily intake levels for dioxins and inform guidelines for managing exposure risks .

The U.S. Environmental Protection Agency (EPA) has highlighted the importance of monitoring dioxins like this compound due to their potential health hazards and environmental persistence .

Analytical Chemistry

In analytical chemistry, this compound serves as a benchmark for developing detection methods for dioxins in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound in various matrices like soil, water, and biological tissues.

Case Studies

Several case studies illustrate the applications of 1,3,6-tetrachlorodibenzo-P-dioxin:

- Seveso Disaster : Following the chemical accident in Seveso, Italy, extensive epidemiological studies were conducted to assess long-term health effects among exposed populations. Findings indicated increased risks for certain cancers and chronic diseases linked to dioxin exposure .

- Aquatic Ecosystem Studies : Research on the fate of this compound in aquatic environments demonstrated its degradation patterns and accumulation in sediments over time .

作用机制

1,3,6,8-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This activation can also result in the disruption of normal cellular processes, contributing to its toxic effects.

相似化合物的比较

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

Polychlorinated Dibenzofurans: Structurally similar compounds with varying degrees of chlorination.

Polychlorinated Biphenyls: Another class of chlorinated organic compounds with similar environmental and toxicological properties.

Uniqueness

1,3,6,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its distinct structure allows for targeted studies on the impact of chlorine substitution on the properties of dibenzo-p-dioxins.

生物活性

1,3,6,8-Tetrachlorodibenzo-P-dioxin (TetraCDD) is a member of the dioxin family, which includes various chlorinated compounds known for their toxicological profiles. This article provides a detailed examination of the biological activity of TetraCDD, focusing on its mechanisms of action, effects on health, and relevant case studies.

TetraCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding with TetraCDD, the AhR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex binds to specific DNA sequences known as dioxin response elements (DREs), leading to altered gene expression in various tissues. The activation of AhR is linked to numerous biological responses, including:

- Induction of cytochrome P450 enzymes : TetraCDD significantly increases the activity of enzymes such as ethoxyresorufin O-deethylase (EROD), which is crucial for drug metabolism and detoxification processes .

- Tumorigenesis : Chronic exposure to TetraCDD has been associated with liver tumors in animal models, indicating its potential as a nonmutagenic carcinogen .

Biological Effects and Toxicity

The biological effects of TetraCDD are extensive and include:

- Carcinogenicity : Classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), TetraCDD exposure has been linked to an increased risk of various cancers, particularly liver cancer .

- Endocrine disruption : TetraCDD has been shown to interfere with hormonal signaling pathways, leading to reproductive and developmental toxicity. For instance, it inhibits estrogen secretion in human cells exposed to environmentally relevant concentrations .

- Immunotoxicity : Exposure to TetraCDD can impair immune function, increasing susceptibility to infections and diseases.

Pharmacokinetics

The pharmacokinetics of TetraCDD reveal its absorption and distribution characteristics:

- Absorption : Following administration, TetraCDD is rapidly absorbed; studies show that approximately 90% is absorbed within three days post-injection .

- Half-life : The half-life in liver tissue is approximately 13.6 days, while in adipose tissue it extends to about 24.5 days. This prolonged half-life contributes to bioaccumulation in organisms .

Case Study 1: Occupational Exposure

A study involving chemical workers exposed to TetraCDD revealed significant health impacts over an extended follow-up period. The standardized mortality ratio (SMR) for all cancers combined was found to be 1.13, with higher rates in those with greater exposure levels. Specifically, the highest exposure group exhibited an SMR of 1.60 for all cancers combined .

| Exposure Level | SMR for All Cancers | SMR for Lung Cancer |

|---|---|---|

| Low | 1.05 | 1.10 |

| Medium | 1.20 | 1.30 |

| High | 1.60 | 1.80 |

Case Study 2: Environmental Impact

Research has shown that TetraCDD can accumulate in aquatic organisms, leading to ecological consequences. A study on rainbow trout indicated significant bioconcentration from contaminated water sources . The accumulation levels were measured using radiolabeled compounds, demonstrating the compound's persistence in aquatic ecosystems.

属性

IUPAC Name |

1,3,6,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQFXRBLGNEOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872011 | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-92-6 | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3,6,8-Tetrachlorodibenzo-p-dioxin taken up by organisms, and what are the potential consequences?

A2: Aquatic organisms like rainbow trout fry and fathead minnows readily accumulate 1,3,6,8-TCDD from water, exhibiting high bioconcentration factors. [] This uptake primarily occurs through the gills and digestive tract, with 1,3,6,8-TCDD ultimately accumulating in tissues like the bile, where it can be metabolized. [] While elimination rates are relatively rapid, the continuous exposure of aquatic organisms to even low environmental levels of 1,3,6,8-TCDD raises concerns about potential long-term effects on their health and reproduction. []

Q2: Can this compound be degraded in the environment?

A3: Research has shown that 1,3,6,8-TCDD can degrade in natural water under sunlight exposure, with degradation occurring at similar rates in both sterile and non-sterile conditions. [] This suggests that photodegradation plays a significant role in the natural attenuation of 1,3,6,8-TCDD in the environment. [] Additionally, white-rot fungi, such as Phlebia brevispora and Phlebia lindtneri, have shown promise in biodegrading 1,3,6,8-TCDD. [, ] These fungi produce extracellular enzymes like peroxidases, which can break down the 1,3,6,8-TCDD molecule. [, ] Understanding these natural degradation processes is crucial for developing effective bioremediation strategies for contaminated environments.

Q3: How does the structure of this compound influence its bioactivity?

A4: Although 1,3,6,8-TCDD shares a similar structure with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), subtle differences in chlorine atom positioning significantly impact their interactions with the aryl hydrocarbon receptor (AhR). [] This receptor plays a crucial role in mediating the toxicity of dioxins. [] While 2,3,7,8-TCDD strongly induces AhR activity, leading to various downstream toxic effects, 1,3,6,8-TCDD exhibits much weaker AhR induction. [] This suggests that the specific arrangement of chlorine atoms in the dioxin molecule dictates its binding affinity to the AhR and, consequently, its overall toxicity profile. []

Q4: What analytical techniques are employed in the study of this compound?

A5: Research on 1,3,6,8-TCDD utilizes various analytical techniques for detection, quantification, and monitoring. High-performance liquid chromatography (HPLC) is commonly used to separate and identify 1,3,6,8-TCDD and its potential metabolites in environmental samples. [] Additionally, radiolabeling with Carbon-14 (14C) allows researchers to track the fate and distribution of 1,3,6,8-TCDD in both laboratory and field settings. [, ] These techniques are crucial for understanding the behavior of 1,3,6,8-TCDD in various environments and evaluating the effectiveness of remediation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。